![molecular formula C19H14O3 B1246714 Legioliulin](/img/structure/B1246714.png)
Legioliulin
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Overview
Description
Legioliulin is a member of the class of isocoumarins that is 8-hydroxy-1H-isochromen-1-one substituted by a (1E,3E)-4-phenylbuta-1,3-dien-1-yl group at position 3. It is a fluorophore responsible for the blue-white autofluorescence in Legionella dumoffii. It has a role as a biological pigment and a bacterial metabolite. It is a member of isocoumarins, a member of benzenes, a member of phenols, a polyketide and an olefinic compound.
Legioliulin is a natural product found in Legionella parisiensis with data available.
Scientific Research Applications
Synthesis and Construction
- Legioliulin, an isocoumarin compound isolated from Legionella dumoffii, has been synthesized using cyclic acylpalladation and Heck reaction. This synthetic approach could be significant in exploring the compound's potential applications in various fields of research (Asai, Hattori & Makabe, 2016).
Biosynthesis and Fluorophore Application
- The study of legioliulin's biosynthesis from Legionella spp. has led to the identification of LglD, an enzyme responsible for cinnamic acid formation, a key component in legioliulin. This understanding is pivotal for its potential use as a natural fluorophore in scientific research (Ahrendt et al., 2013).
Autofluorescence Characterization
- Legioliulin is responsible for the blue-white autofluorescence in Legionella dumoffii, a feature that can be utilized in biological imaging and microbial detection. Its molecular structure, identified through NMR analysis, contributes to understanding its fluorescence properties (Amemura-Maekawa et al., 2004).
Translational Research Potential
- While not directly related to legioliulin, the broader field of translational research highlights the significance of such discoveries in bridging basic research with clinical applications. The study of compounds like legioliulin could eventually contribute to new therapeutic strategies (Grady, 2010).
Computational Modeling in Research
- Computational modeling and simulation, as a part of scientific research, can aid in understanding the interactions and potential applications of legioliulin at a molecular or cellular level. This approach is crucial for hypothesizing and predicting the effects and uses of such compounds (Mielke et al., 2019).
properties
Molecular Formula |
C19H14O3 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
8-hydroxy-3-[(1E,3E)-4-phenylbuta-1,3-dienyl]isochromen-1-one |
InChI |
InChI=1S/C19H14O3/c20-17-12-6-10-15-13-16(22-19(21)18(15)17)11-5-4-9-14-7-2-1-3-8-14/h1-13,20H/b9-4+,11-5+ |
InChI Key |
IFFMOWIJJAFQJN-HINBXAKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC3=C(C(=CC=C3)O)C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC3=C(C(=CC=C3)O)C(=O)O2 |
synonyms |
legioliulin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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